Bis(2-aminoacetoxy)copper

説明

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

13479-54-4 |

|---|---|

分子式 |

C4H10CuN2O4 |

分子量 |

213.68 g/mol |

IUPAC名 |

2-aminoacetic acid;copper |

InChI |

InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |

InChIキー |

WGVOPTNBABZITL-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)N.C(C(=O)O)N.[Cu] |

正規SMILES |

C(C(=O)O)N.C(C(=O)O)N.[Cu] |

沸点 |

Decomposes with gas evolution. (USCG, 1999) |

melting_point |

253.4 °F (USCG, 1999) |

他のCAS番号 |

13479-54-4 32817-15-5 |

物理的記述 |

Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

56-40-6 (Parent) |

同義語 |

is(glycinato)copper(II) copper glycinate copper(II) bisglycinate cupric glycinate cupric glycinate, (SP-4-1)-isome |

製品の起源 |

United States |

Foundational & Exploratory

What are the chemical properties of Bis(2-aminoacetoxy)copper?

An In-depth Technical Guide to the Chemical Properties of Bis(2-aminoacetoxy)copper

Introduction

This compound, more commonly known as copper(II) glycinate or bis(glycinato)copper(II), is a coordination complex with the chemical formula [Cu(C₂H₄NO₂)₂]. This compound is of significant interest in various fields, including its application as a source of dietary copper in animal feeds, a catalyst, and in electroplating baths.[1][2][3] It exists in several forms, including anhydrous and hydrated (monohydrate and dihydrate) states, as well as cis and trans geometric isomers.[1][4] This guide provides a detailed overview of its chemical properties, experimental protocols for its synthesis and analysis, and visualizations of its structural and reactive characteristics.

Chemical and Physical Properties

This compound is a blue solid, with the appearance varying from light blue powdery crystals for the dihydrate to deep-blue needles for the monohydrate.[2][4][5] The compound is generally soluble in water, forming basic solutions with a pH greater than 7.0.[4][5] It is slightly soluble in alcohol and insoluble in hydrocarbons, ethers, and ketones.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | C₄H₈CuN₂O₄ | Anhydrous form[6] |

| C₄H₁₀CuN₂O₅ | Monohydrate form[7] | |

| Molecular Weight | 211.66 g/mol | Anhydrous form[6] |

| 229.68 g/mol | Monohydrate form[7] | |

| Melting Point | Decomposes | Chars at 213°C[2][8], Decomposes at 212°C[1] or 228°C[8][9] |

| Boiling Point | 240.9 °C at 760 mmHg | [2] |

| Flash Point | 99.5 °C | [2] |

| Water Solubility | 0.18 g/100 g (0 °C) | [1] |

| 0.52 g/100 g (25 °C) | [1][10] | |

| Appearance | Blue, triboluminescent crystals | [2][3] |

| Deep-blue needles (monohydrate) | [4][5] | |

| Light blue powder (dihydrate) | [4][5] | |

| Storage Temperature | Room temperature, under inert gas | [11] |

Structural Information

Bis(glycinato)copper(II) is a coordination complex where two glycinate ligands bind to a central copper(II) ion. The structure is generally a distorted octahedron, with two bidentate glycine ligands coordinating to the copper ion in the equatorial plane.[12] In aqueous solutions, the axial positions are occupied by two water molecules.[12] The complex can exist as two geometric isomers, cis and trans, due to the unsymmetrical nature of the glycinate ligand.[1] The cis isomer is the kinetically favored product, while the trans isomer is thermodynamically more stable.[13]

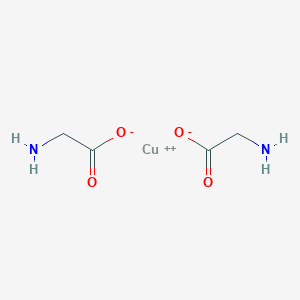

Coordination Structure Diagram

Caption: Coordination of a central Copper(II) ion with two bidentate glycinate ligands.

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol describes the kinetically favored synthesis of the cis isomer.

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Glycine (H₂NCH₂COOH)

-

Ethanol

-

Deionized water

Procedure: [14]

-

Prepare a hot water bath and maintain it at 65 °C.

-

In a 250 mL conical flask, dissolve 2.0 g (0.01 mol) of copper(II) acetate monohydrate in 25 mL of water. Place the flask in the water bath and stir until the solid is completely dissolved.

-

In a separate 100 mL conical flask, dissolve 1.5 g (0.02 mol) of glycine in 25 mL of water.

-

Warm 25 mL of ethanol in another 100 mL conical flask in the water bath.

-

Once the copper(II) acetate solution reaches 65 °C, add the warm ethanol to it.

-

Add the hot glycine solution to the copper-ethanol mixture.

-

Cool the resulting mixture in an ice bath. Light blue needles of cis-Cu(H₂NCH₂COO)₂·H₂O will crystallize.

-

Filter the cold mixture using a fluted filter paper. Collect the solid crystals.

-

Wash the crystals with a small amount of cold ethanol and allow them to dry.

Synthesis Workflow

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. Cas 13479-54-4,Copper glycinate | lookchem [lookchem.com]

- 3. Copper glycinate | 13479-54-4 [chemicalbook.com]

- 4. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BIS(GLYCINATO) COPPER(II) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Bis(glycinato)copper | C4H8CuN2O4 | CID 424155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Copper Glycinate – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]

- 10. bis(glycinato)copper(II) [chemister.ru]

- 11. This compound | 13479-54-4 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 14. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide to the Coordination Chemistry and Structure of Bis(glycinato)copper(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(glycinato)copper(II) is a coordination complex with a rich history and continued relevance in fields ranging from nutritional science to medicinal chemistry. This guide provides a comprehensive overview of its coordination chemistry, isomeric structures, and key characterization techniques. Detailed experimental protocols for the synthesis of its cis and trans isomers are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document explores the broader context of copper's role in cellular signaling, providing a framework for understanding the potential biological implications of copper-containing complexes in drug development.

Introduction to the Coordination Chemistry of Bis(glycinato)copper(II)

Bis(glycinato)copper(II), with the chemical formula [Cu(gly)₂], is a coordination complex formed between a central copper(II) ion (Cu²⁺) and two glycinate ligands. Glycine, the simplest amino acid, acts as a bidentate chelating ligand, coordinating to the copper ion through both its amino group (-NH₂) and carboxylate group (-COO⁻). This chelation results in the formation of stable five-membered rings, a common feature in the coordination chemistry of amino acids with transition metals.

The coordination geometry around the copper(II) ion is typically square planar. This arrangement gives rise to two geometric isomers: cis-bis(glycinato)copper(II) and trans-bis(glycinato)copper(II). The existence of these isomers has been known since the late 19th century, and their study has provided fundamental insights into the principles of coordination chemistry. The cis isomer is generally the kinetically favored product, while the trans isomer is the thermodynamically more stable form.[1]

Structure and Isomerism

The distinct spatial arrangement of the glycinate ligands around the central copper ion defines the cis and trans isomers of bis(glycinato)copper(II).

-

cis-Bis(glycinato)copper(II): In the cis isomer, the two amino groups and the two carboxylate groups are adjacent to each other in the square planar arrangement. This configuration results in a molecule with C₂ᵥ symmetry. The monohydrated form, cis-[Cu(gly)₂(H₂O)], is the most commonly isolated and crystallizes in the orthorhombic space group P2₁2₁2₁.[2] In this structure, the copper ion is in a distorted square pyramidal environment, with the water molecule occupying the apical position.

-

trans-Bis(glycinato)copper(II): In the trans isomer, the two amino groups and the two carboxylate groups are positioned opposite to each other, leading to a centrosymmetric molecule with C₂ₕ symmetry. The crystal structure of the monohydrate has been a subject of discussion, but it is understood that the copper ion maintains a square planar coordination with the two glycinate ligands.[3]

The isomerization from the cis to the trans form can be achieved by heating the cis isomer, typically in the solid state or in solution under reflux.[1]

Structural Diagrams

Caption: cis-Bis(glycinato)copper(II) structure.

Caption: trans-Bis(glycinato)copper(II) structure.

Quantitative Structural and Spectroscopic Data

The structural and spectroscopic properties of the isomers of bis(glycinato)copper(II) have been extensively studied. The following tables summarize key quantitative data.

Table 1: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| a (Å) | 5.21 | [2] |

| b (Å) | 10.81 | [2] |

| c (Å) | 13.49 | [2] |

Table 2: Selected Infrared Spectroscopy Data for cis- and trans-Bis(glycinato)copper(II)

| Vibrational Mode | cis Isomer (cm⁻¹) | trans Isomer (cm⁻¹) | Reference |

| νₐₛ(NH₂) | ~3300 | ~3320 | [4][5] |

| νₛ(NH₂) | ~3250 | ~3260 | [4][5] |

| νₐₛ(COO⁻) | ~1600 | ~1590 | [4][5] |

| νₛ(COO⁻) | ~1400 | ~1410 | [4][5] |

| ν(Cu-N) | 471 (asym), 454 (sym) | 477 | [4] |

| ν(Cu-O) | ~300-350 | ~300-350 | [4] |

Note: The exact positions of IR bands can vary slightly depending on the sample preparation and instrument.

Experimental Protocols

The following are detailed methodologies for the synthesis of the cis and trans isomers of bis(glycinato)copper(II) monohydrate.

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol is adapted from established laboratory procedures.[1][6]

Materials:

-

Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

-

Glycine (NH₂CH₂COOH)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water in a 100 mL beaker.

-

In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.

-

While both solutions are still hot (approximately 70 °C), add the glycine solution to the copper(II) acetate solution with stirring.

-

To the resulting hot solution, add 25 mL of 95% ethanol.

-

Cool the mixture in an ice bath. Light blue, needle-like crystals of the cis isomer will precipitate.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in air.

Synthesis of trans-Bis(glycinato)copper(II) Monohydrate

This protocol describes the thermal isomerization of the cis form.[1]

Materials:

-

cis-Bis(glycinato)copper(II) monohydrate (prepared as in 4.1)

Procedure:

-

Place a sample of the dry cis-bis(glycinato)copper(II) monohydrate in a dry beaker.

-

Heat the solid in an oven or on a hot plate at approximately 180-200 °C for about 30-60 minutes. The color will change from light blue to a more purplish-blue.

-

Allow the sample to cool to room temperature. The resulting solid is the trans isomer.

-

The anhydrous trans complex will readily rehydrate upon exposure to air to form the monohydrate.[1]

Experimental and Characterization Workflow

Caption: Experimental workflow for synthesis and characterization.

Role in Cellular Signaling and Drug Development

While bis(glycinato)copper(II) is primarily recognized as a nutritional supplement, its identity as a copper complex places it in the context of the burgeoning field of metallodrugs and the intricate role of copper in cellular signaling.[7] Copper is an essential trace element that functions as a cofactor for numerous enzymes and plays a critical role in various physiological processes.[8][9] However, the dysregulation of copper homeostasis is implicated in several diseases, including cancer and neurodegenerative disorders.[8]

Recent research has unveiled copper's role as a modulator of key signaling pathways.[10][11] For instance, copper has been shown to be essential for the activity of MEK1/2, a kinase in the MAPK signaling pathway that is crucial for cell proliferation and survival.[11] By influencing the activity of such kinases and other signaling proteins, copper can impact downstream cellular responses, including gene expression, cell cycle progression, and apoptosis.[9][12]

Copper complexes, including those with amino acid ligands, are being investigated for their therapeutic potential.[7][13] These complexes can act as delivery vehicles for copper ions to specific cellular targets or may possess intrinsic biological activities.[14] For example, some copper complexes have demonstrated anticancer activity by inducing DNA damage, inhibiting topoisomerases, or generating reactive oxygen species (ROS).[15][16]

The development of drugs based on copper complexes like bis(glycinato)copper(II) requires a thorough understanding of how they interact with cellular machinery and influence signaling cascades.

Conceptual Signaling Pathway

Caption: Conceptual role of copper in cellular signaling.

Conclusion

Bis(glycinato)copper(II) serves as a classic example of coordination chemistry, demonstrating fundamental principles of isomerism and chelation. Its well-defined structures and straightforward synthesis make it an excellent model compound for research and educational purposes. For drug development professionals, understanding the coordination chemistry of such complexes is a stepping stone to designing novel metallodrugs. The emerging role of copper in cellular signaling opens new avenues for exploring the therapeutic potential of copper complexes, including bis(glycinato)copper(II), in various pathological conditions. Further research into the specific interactions of this and related complexes with biological targets will be crucial for translating their potential into clinical applications.

References

- 1. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 2. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 3. actachemscand.org [actachemscand.org]

- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.monash.edu [research.monash.edu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arre ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00954F [pubs.rsc.org]

Synthesis and Characterization of Bis(2-aminoacetoxy)copper(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-aminoacetoxy)copper(II), commonly known as copper(II) glycinate, is a coordination complex with significant relevance in various scientific domains, including biochemistry and pharmacology. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details the experimental protocols for the preparation of its cis and trans isomers, outlines the principles and outcomes of key characterization techniques, and presents quantitative data in a structured format for ease of comparison. This document is intended to serve as a practical resource for researchers and professionals engaged in the study and application of metal-amino acid complexes.

Introduction

Copper is an essential trace element involved in numerous biological processes. Its complexes with amino acids, such as glycine, are of particular interest due to their potential therapeutic applications and their role in biological systems. This compound(II) exists as two geometric isomers, cis and trans, which exhibit different physical and chemical properties.[1] The glycinate ion acts as a bidentate ligand, coordinating with the copper(II) ion through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group to form a stable chelate ring.[2][3] Understanding the synthesis and detailed characterization of these isomers is crucial for their application in drug development and other scientific research.

Synthesis of this compound(II) Monohydrate

The synthesis of this compound(II) monohydrate, [Cu(H₂NCH₂COO)₂(H₂O)], typically involves the reaction of a copper(II) salt with glycine in an aqueous or aqueous-ethanolic solution.[3] The specific isomer obtained, either the kinetically favored cis isomer or the thermodynamically more stable trans isomer, is dependent on the reaction conditions, particularly the temperature.[4]

Experimental Protocols

2.1.1. Synthesis of cis-Bis(2-aminoacetoxy)copper(II) Monohydrate

This protocol is adapted from established laboratory procedures.[1][5]

-

Dissolve 2.0 g (0.01 mole) of copper(II) acetate monohydrate in 25 mL of hot distilled water (approximately 70°C).

-

In a separate beaker, dissolve 1.5 g (0.02 mole) of glycine in 25 mL of hot distilled water.[1]

-

Add 25 mL of hot ethanol to the copper(II) acetate solution.[1]

-

While maintaining the temperature at around 70°C, add the hot glycine solution to the copper(II) acetate solution and stir.[1]

-

Cool the resulting solution in an ice bath to facilitate the precipitation of the light blue, needle-like crystals of the cis isomer.[6]

-

Filter the precipitate, wash with small portions of ethanol, and air-dry.[6]

2.1.2. Synthesis of trans-Bis(2-aminoacetoxy)copper(II) Monohydrate

The trans isomer can be prepared by the isomerization of the cis form.[1][2]

-

Suspend approximately 1.5 g of the prepared cis-isomer and 1 g of glycine in 10 mL of the filtrate obtained from the cis-isomer preparation.[1]

-

Heat the suspension under reflux for about one hour.[1]

-

The color of the precipitate will change from light blue to a deeper blue-violet, indicating the conversion to the trans isomer.

-

Filter the hot mixture to collect the crystals of the trans-isomer.

-

Wash the product with ethanol and allow it to air-dry.

Alternatively, the trans isomer can be obtained by heating the solid cis-isomer in an oven at approximately 170-200°C for one hour.[1][2]

Synthesis Workflow

Characterization Techniques

A variety of analytical methods are employed to characterize the structure, composition, and purity of the synthesized this compound(II) complexes.

Spectroscopic Analysis

3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of copper(II) glycinate, the IR spectrum provides evidence of the coordination of the amino and carboxylate groups to the copper ion. The significant spectral changes are observed in the N-H and C=O stretching regions compared to free glycine.[7] The shift in the N-H stretching frequency to a lower wavenumber in the complex compared to sodium glycinate indicates the formation of a Cu-N bond.[7] Similarly, the position of the carboxylate stretching bands provides information about its coordination mode.

| Functional Group | Free Glycine (cm⁻¹) | cis-Cu(gly)₂·H₂O (cm⁻¹) | trans-Cu(gly)₂·H₂O (cm⁻¹) | Reference |

| N-H Stretch | ~3050 | ~3200-3310 | ~3200-3310 | [7] |

| C=O Stretch (asymmetric) | ~1610 | ~1600 | ~1600 | [7] |

| C=O Stretch (symmetric) | ~1413 | ~1420 | ~1420 | [7] |

| Cu-N Stretch | - | ~420-460 | ~420-460 | [7] |

| Cu-O Stretch | - | ~325-380 | ~325-380 | [7] |

3.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the geometry of the coordination sphere. Copper(II) complexes typically exhibit a broad d-d transition band in the visible region. The position of this absorption maximum (λmax) is indicative of the ligand field strength and the coordination geometry.

| Complex | Chromophore | λmax (nm) | Molar Absorptivity (ε) | Reference |

| [Cu(gly)₂(H₂O)₂] | CuN₂O₄ | ~630-645 | - | [7][8] |

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of the complex and to quantify the number of water molecules of hydration. The dehydration of the monohydrate complexes typically occurs in the temperature range of 120-180°C.[7] The decomposition of the glycine moiety begins at temperatures above 200°C.[7] The complex is reported to decompose with charring at 213°C and gas evolution at 228°C.[9]

| Complex | Dehydration Temp. (°C) | Decomposition Onset (°C) | Reference |

| cis/trans-[Cu(gly)₂(H₂O)] | 120-180 | >200 | [7] |

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the cis or trans configuration of the ligands around the central copper atom. The crystal structure of cis-aquabis(glycinato)copper(II) reveals a distorted octahedral geometry, with the two glycinate ligands in a square planar arrangement and water molecules occupying the axial positions.[10]

| Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| cis | Orthorhombic | P2₁2₁2₁ | - | - | - | [11] |

| trans | Monoclinic | I2/a | - | - | - | [11] |

Logical Relationships in Characterization

Conclusion

The synthesis of cis- and trans-bis(2-aminoacetoxy)copper(II) monohydrate can be readily achieved and controlled through the selection of appropriate reaction conditions. A comprehensive characterization using a combination of spectroscopic, thermal, and crystallographic techniques is essential to confirm the identity, purity, and isomeric form of the synthesized complex. The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers in the fields of inorganic chemistry, biochemistry, and drug development, facilitating further investigation and application of these important copper-amino acid complexes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 3. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. sciepub.com [sciepub.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Copper (II) Glycinate (CAS 13479-54-4)

This technical guide provides comprehensive chemical information and safety data for Copper (II) Glycinate, identified by CAS number 13479-54-4. It is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its properties, synthesis, and biological relevance.

Chemical Information

Copper (II) Glycinate, also known as cupric glycinate or bis(glycinato)copper(II), is a coordination complex of copper with the amino acid glycine.[1][2][3] It exists in both anhydrous and hydrated forms, with the monohydrate being common.[2][4] This compound is notable for its use as a catalyst, in electroplating baths, as a photometric analysis reagent, and as a feed additive.[2][3][5]

Chemical and Physical Properties

The physical and chemical properties of Copper (II) Glycinate are summarized in the table below. The compound typically appears as blue, triboluminescent crystals or powder.[2][3][6] It is slightly soluble in water and alcohol, and insoluble in hydrocarbons, ethers, and ketones.[2][5]

| Property | Value | References |

| CAS Number | 13479-54-4 | [1][3] |

| Molecular Formula | C₄H₈CuN₂O₄ | [1][3] |

| Molecular Weight | 211.66 g/mol | [1][3] |

| Appearance | Blue, triboluminescent crystals or powder | [2][3][6] |

| Melting Point | Chars at 213°C | [2][6] |

| Boiling Point | Decomposes at 228°C with gas evolution | [2][6] |

| Density | 762 kg/m ³ (at 20°C) | [2][6] |

| Vapor Pressure | 0 Pa at 25°C | [2][6] |

| Water Solubility | Slightly soluble | [2][5] |

| EINECS Number | 236-783-2 | [1][3] |

Safety Data

Hazard Identification

Copper (II) Glycinate is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The compound is very toxic to aquatic life with long-lasting effects.[7][8]

| Hazard Classification | GHS Code | References |

| Acute toxicity, oral | H302 | [1] |

| Acute toxicity, dermal | H312 | [1] |

| Acute toxicity, inhalation | H332 | [1] |

| Skin corrosion/irritation | H315 | [1] |

| Serious eye damage/eye irritation | H319 | [1] |

| Specific target organ toxicity, single exposure | H335 | [1] |

| Hazardous to the aquatic environment, acute hazard | H400 | [8] |

| Hazardous to the aquatic environment, long-term hazard | H410 | [7] |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of Copper (II) Glycinate and ensuring safety.

-

Handling: Avoid breathing dust, vapor, mist, or gas.[1][9] Use only in a chemical fume hood and wear appropriate personal protective equipment, including gloves and eye protection.[1][9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][9] Recommended storage temperature is under an inert gas (nitrogen or argon) at 2–8 °C.[2][3][6]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

If Swallowed: Call a poison center or doctor if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water.[1]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) monohydrate

This protocol describes the synthesis of the kinetically favored cis isomer of Copper (II) Glycinate.[6]

Materials:

-

Copper(II) acetate monohydrate (1.6 g)

-

Glycine (1.3 g)

-

Deionized water

-

1-Propanol

-

Acetone

Procedure:

-

Dissolve 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water in a 250 mL beaker.

-

Dissolve 1.3 g of glycine in 10 mL of deionized water in a 150 mL beaker.

-

Heat both solutions to their boiling points on a hot plate, stirring occasionally until all solids dissolve.

-

Remove the beakers from the hot plate and add the hot glycine solution to the copper(II) acetate solution while stirring.

-

Allow the resulting solution to cool for several minutes before placing it in an ice bath.

-

Once crystals begin to form, add 20 mL of 1-propanol with continuous stirring.

-

Continue to cool the mixture for several minutes.

-

Collect the product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate twice with acetone.

-

Transfer the solid to a pre-weighed piece of filter paper and allow it to air dry.

Synthesis of trans-Bis(glycinato)copper(II) monohydrate

The thermodynamically more stable trans isomer can be obtained by heating the cis isomer.[6]

Materials:

-

cis-Copper(II) glycinate monohydrate

-

Deionized water

-

Glycine

Procedure:

-

Transfer a known amount of the prepared cis-copper(II) glycinate monohydrate to a 25 mL round-bottom flask.

-

Add 10 mL of deionized water and an amount of glycine equal to approximately two-thirds the mass of the cis isomer.

-

Reflux the mixture gently for 1 hour.

-

Filter the resulting mixture to collect the solid product.

-

Allow the solid to air dry.

An alternative method involves heating the cis isomer in an oven at 170°C for about an hour.[6]

Biological Role and Signaling

While there are no specific signaling pathways exclusively modulated by Copper (II) Glycinate, its biological effects are understood through its role as a bioavailable source of copper. Copper is an essential trace element vital for the function of numerous enzymes and metabolic processes.[8][10]

Copper (II) Glycinate has been shown to have immunomodulatory effects, influencing cytokine secretion in immune cells.[10] It also serves as a source of copper for copper-dependent enzymes like superoxide dismutase (SOD1), an important antioxidant enzyme.[10]

Below is a diagram illustrating the general role of copper in cellular homeostasis and the influence of a bioavailable copper source like Copper (II) Glycinate.

Caption: Cellular uptake and role of copper from Copper (II) Glycinate.

Experimental Workflows

The following diagrams illustrate the logical workflows for the synthesis of the cis and trans isomers of Copper (II) Glycinate.

Workflow for Synthesis of cis-Copper(II) Glycinate

Caption: Workflow for the synthesis of cis-Copper(II) Glycinate.

Workflow for Isomerization to trans-Copper(II) Glycinate

Caption: Workflow for the synthesis of trans-Copper(II) Glycinate.

References

- 1. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 2. scribd.com [scribd.com]

- 3. sciepub.com [sciepub.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. murov.info [murov.info]

- 7. chegg.com [chegg.com]

- 8. Determination of relative bioavailability of copper from copper glycinate in growing beef steers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Bis(glycinato)copper(II) Monohydrate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core physical properties of bis(glycinato)copper(II) monohydrate, a significant coordination complex in the study of metal-amino acid interactions. It details the compound's structural, thermal, and spectroscopic characteristics, with a focus on its common cis and trans isomers. This guide includes detailed experimental protocols for synthesis and characterization, presenting quantitative data in accessible tables and visualizing key processes using standardized diagrams to support advanced research and development.

General and Structural Properties

Bis(glycinato)copper(II) is a coordination complex with the formula [Cu(glycinate)₂(H₂O)ₓ], where x can be 1 for the monohydrate form or 0 for the anhydrous form.[1] The glycinate ligand acts as a bidentate chelate, binding to the central copper(II) ion through a nitrogen atom and an oxygen atom to form a stable 5-membered ring.[1] The complex primarily exists in two geometric isomers: cis and trans. The cis isomer is the kinetically favored product and is most commonly isolated as a monohydrate, while the trans isomer is the thermodynamically more stable form.[2][3]

The coordination geometry around the d⁹ copper atom is typically a distorted square planar or square pyramidal arrangement.[1][4] In the cis-monohydrate, the copper atom is chelated by two glycinate units in a cis configuration, with a water molecule also bonded to the copper, forming a distorted square pyramid.[4][5]

Table 1.1: General and Crystallographic Properties

| Property | Value |

| IUPAC Name | cis-aquabis(glycinato-κ²N,O)copper(II)[6] |

| Synonyms | Cupric glycinate, Copper(II) bisglycinate[1][7] |

| Molecular Formula | C₄H₁₀CuN₂O₅[1][6] |

| Molar Mass | 229.68 g/mol [1][6][8] |

| Appearance (cis form) | Light blue, flake-like crystals; long deep-blue needles.[1][7][9] |

| Density (cis form) | 2.029 g/cm³[1] |

| Crystal System (cis form) | Orthorhombic[5] |

| Space Group (cis form) | P 2₁ 2₁ 2₁[5][6] |

| Lattice Parameters (cis form) | a = 10.805 Å, b = 5.210 Å, c = 13.498 Å[5] |

Solubility and Thermal Behavior

The solubility of bis(glycinato)copper(II) monohydrate is moderate and temperature-dependent. It is generally described as soluble in water, though some sources note it is only slightly soluble, particularly at lower temperatures.[7][9][10][11][12] It is slightly soluble in alcohol and insoluble in hydrocarbons and ethers.[10]

The thermal decomposition of the monohydrate is a multi-step process. The coordinated water molecule is typically lost first, followed by the decomposition of the glycinate ligands at higher temperatures.

Table 2.1: Solubility and Thermal Data

| Property | Value / Description |

| Water Solubility | Soluble; solubility decreases at low temperatures.[9][11][12] |

| Alcohol Solubility | Slightly soluble.[10] |

| Dehydration Temperature | 120-180 °C (loss of one water molecule).[8][13] |

| Decomposition Temperature | Chars at ~213 °C; decomposes at ~228 °C.[1][8][14] |

Spectroscopic Characterization

Infrared (IR) spectroscopy is a crucial technique for distinguishing between the cis and trans isomers of bis(glycinato)copper(II). The difference in symmetry between the two isomers results in distinct vibrational modes, particularly for the metal-ligand bonds.

Table 3.1: Key Infrared Absorption Bands for Isomer Differentiation

| Vibrational Mode | cis-Isomer Wavenumber (cm⁻¹) | trans-Isomer Wavenumber (cm⁻¹) | Reference |

| Asymmetric Cu-N Stretch (νas) | ~471 | - | [15] |

| Symmetric Cu-N Stretch (νs) | ~454 | ~477 (weak) | [15] |

| Coordinated C=O Stretch | ~1578 | - | [15] |

| C-O Stretch | ~1408 | - | [15] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis and characterization of bis(glycinato)copper(II) monohydrate.

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate (Kinetic Product)

This protocol leverages the kinetic favorability of the cis isomer at lower temperatures.

-

Preparation of Reactant Solutions:

-

Dissolve approximately 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (~70 °C).

-

In a separate beaker, dissolve approximately 1.5 g of glycine in 25 mL of hot deionized water (~70 °C).[3]

-

-

Reaction:

-

Crystallization and Isolation:

Conversion to trans-Bis(glycinato)copper(II) (Thermodynamic Product)

The more stable trans isomer can be obtained by heating the cis isomer.

-

Thermal Isomerization (Solid State):

-

Isomerization in Solution:

Key Characterization Methodologies

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown from aqueous solutions. The crystal structure is resolved using a single-crystal X-ray diffractometer to determine bond lengths, angles, and the precise molecular geometry.[4]

-

Infrared (IR) Spectroscopy: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or prepared as a Nujol mull. The IR spectrum is recorded using an FTIR spectrometer to identify functional groups and differentiate between cis and trans isomers based on the metal-ligand vibrational bands.[17]

-

Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere on a microbalance. The mass loss is recorded as a function of temperature, allowing for the determination of the dehydration and decomposition temperatures.[13]

Visualized Workflows and Relationships

To clarify the experimental and logical processes, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis of the kinetic product.

Caption: Relationship between kinetic and thermodynamic isomers.

Caption: General workflow for physical property characterization.

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 3. scribd.com [scribd.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. BIS(GLYCINATO) COPPER(II) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Cas 13479-54-4,Copper glycinate | lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 14. jnfuturechemical.com [jnfuturechemical.com]

- 15. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 16. sciepub.com [sciepub.com]

- 17. murov.info [murov.info]

Unraveling the Stereochemistry of Life's Building Blocks: A Technical Guide to Cis- and Trans-Isomerism in Bis(glycinato)copper(II) Complexes

An in-depth exploration into the synthesis, characterization, and stereochemical nuances of bis(glycinato)copper(II) isomers, offering critical insights for researchers in coordination chemistry, materials science, and drug development.

The seemingly simple amino acid, glycine, forms coordination complexes with copper(II) that exhibit fascinating stereochemistry, specifically cis- and trans-isomerism. This guide provides a comprehensive technical overview of the synthesis, structural analysis, and interconversion of these isomers, presenting key data and methodologies for scientists and professionals in relevant fields. The bis(glycinato)copper(II) system serves as a fundamental model for understanding the behavior of more complex metal-amino acid interactions, which are pivotal in various biological and pharmaceutical applications.

Synthesis of Bis(glycinato)copper(II) Isomers: A Tale of Kinetic versus Thermodynamic Control

The preparation of bis(glycinato)copper(II) complexes is a classic example of kinetic and thermodynamic control in chemical reactions. The cis-isomer is the kinetically favored product, precipitating more rapidly from solution, while the trans-isomer is the thermodynamically more stable form.[1][2][3]

Experimental Protocol: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This procedure reliably yields the kinetically favored cis-isomer.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Glycine (H₂NCH₂COOH)

-

Ethanol (95%)

-

Distilled water

Procedure:

-

Dissolve 2.0 g of copper(II) acetate monohydrate in 15 mL of hot distilled water (approximately 70°C).[3]

-

To this solution, add 25 mL of hot 95% ethanol.[3]

-

In a separate beaker, dissolve 1.5 g of glycine in 10 mL of hot distilled water (approximately 70°C).[3]

-

Add the hot glycine solution to the copper(II) acetate solution while stirring. Maintain the temperature around 70°C, avoiding overheating.[3]

-

Continue stirring for approximately 5 minutes, during which a blue precipitate of the cis-isomer will form.[3]

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the needle-like crystals by vacuum filtration, wash with small portions of ethanol, and air dry.[3]

Experimental Protocol: Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically stable trans-isomer can be obtained through the isomerization of the cis-complex.

Method 1: Isomerization in Solution

-

To 20 mL of the filtrate obtained from the cis-isomer synthesis, add 3.0 g of the previously prepared and dried cis-bis(glycinato)copper(II) monohydrate and 2.0 g of glycine powder.[3]

-

Reflux the suspension at approximately 90°C for 1 hour.[3]

-

Cool the mixture to room temperature and collect the resulting crystals by vacuum filtration.

-

Wash the product with small portions of ethanol and air dry.[3]

Method 2: Solid-State Thermal Isomerization

-

Place a sample of dry cis-bis(glycinato)copper(II) monohydrate in an oven.

-

Heat the sample at 180°C for 15 minutes to induce solid-state conversion to the trans-isomer.[1][3]

Structural Characterization: Distinguishing Between Cis and Trans Geometries

Definitive characterization and differentiation of the cis- and trans-isomers are achieved through a combination of spectroscopic and crystallographic techniques.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and accessible method for distinguishing between the two isomers based on their different molecular symmetries. The higher symmetry of the trans-isomer generally results in fewer IR-active bands compared to the cis-isomer, particularly in the fingerprint region.

| Vibrational Mode | cis-Bis(glycinato)copper(II) | trans-Bis(glycinato)copper(II) |

| νₐₛ(Cu-N) | 471 cm⁻¹ | - |

| νₛ(Cu-N) | 454 cm⁻¹ | 477 cm⁻¹ (weak) |

| Coordinated ν(N-H) | 3356 - 3250 cm⁻¹ | 3320 - 3260 cm⁻¹ |

Table 1: Characteristic IR absorption bands for cis- and trans-bis(glycinato)copper(II) complexes.[5]

UV-Vis Spectroscopy

Both isomers exhibit a broad d-d transition band in the visible region of the electromagnetic spectrum, though subtle differences in the absorption maxima can be observed.

| Isomer | λₘₐₓ (nm) |

| cis-Bis(glycinato)copper(II) | ~635 |

| trans-Bis(glycinato)copper(II) | ~615 |

Table 2: Approximate UV-Vis absorption maxima for bis(glycinato)copper(II) isomers in aqueous solution.

X-ray Crystallography

X-ray crystallography provides unequivocal proof of the geometric arrangement of the ligands around the central copper ion.

cis-Bis(glycinato)copper(II) Monohydrate:

-

Crystal System: Orthorhombic[6]

-

Unit Cell Parameters:

trans-Bis(glycinato)copper(II):

| Parameter | cis-Isomer (Monohydrate) | trans-Isomer |

| Cu-N distance | 1.98 - 2.02 Å | ~2.00 Å |

| Cu-O distance | 1.94 - 1.95 Å | ~2.00 Å |

Table 3: Selected bond lengths from X-ray crystallographic data.[8]

Thermodynamic Stability and Isomerization

The relative stability of the isomers is a key aspect of this system. The trans-isomer is thermodynamically more stable than the cis-isomer, which is the kinetically favored product.[1][2][3] The isomerization from the cis to the trans form is an endothermic process. The energy barrier for the cis-to-trans isomerization in the gas phase has been calculated to be approximately 7.9 kcal/mol via a ring-twisting mechanism.[9][10] In aqueous solution, the energy difference between the two isomers is small, on the order of 5 kJ mol⁻¹.[9]

Visualizing the Chemistry of Bis(glycinato)copper(II)

The following diagrams, generated using the DOT language, illustrate the key structures and processes discussed in this guide.

Caption: Molecular structures of cis- and trans-bis(glycinato)copper(II).

Caption: Experimental workflow for the synthesis of bis(glycinato)copper(II) isomers.

Caption: Relative energy profile for the formation of bis(glycinato)copper(II) isomers.

Conclusion

The cis- and trans-isomers of bis(glycinato)copper(II) provide a rich platform for exploring fundamental concepts in coordination chemistry, including stereoisomerism, reaction kinetics and thermodynamics, and spectroscopic characterization. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to further investigate the properties and applications of these and related metal-amino acid complexes. Understanding the subtle interplay of factors that govern the formation and stability of these isomers is crucial for the rational design of new materials and therapeutic agents.

References

- 1. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 2. scribd.com [scribd.com]

- 3. sciepub.com [sciepub.com]

- 4. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 6. researchgate.net [researchgate.net]

- 7. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. actachemscand.org [actachemscand.org]

- 9. researchgate.net [researchgate.net]

- 10. Collection - Mechanism of the CisâTrans Isomerization of Bis(glycinato)copper(II) - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]

Spectroscopic data (IR, UV-Vis) for Bis(2-aminoacetoxy)copper

An In-depth Technical Guide to the Spectroscopic Data (IR, UV-Vis) of Bis(glycinato)copper(II)

Introduction

Bis(glycinato)copper(II), often referred to by the non-standard name bis(2-aminoacetoxy)copper, is a coordination complex of significant interest due to its biological relevance and intriguing structural chemistry.[1][2] This guide provides a comprehensive overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for the cis- and trans-isomers of bis(glycinato)copper(II). Detailed experimental protocols for acquiring this data are also presented, targeting researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The spectroscopic properties of bis(glycinato)copper(II) are crucial for its characterization and differentiation between its geometric isomers.[1] Infrared spectroscopy, in particular, serves as an accessible method for distinguishing between the cis and trans forms.[1][3]

Infrared (IR) Spectroscopy

The IR spectra of the cis- and trans-isomers of bis(glycinato)copper(II) exhibit distinct differences, particularly in the regions associated with N-H, C=O, and Cu-N/Cu-O stretching vibrations. The higher symmetry of the trans-isomer generally results in fewer observed IR bands compared to the cis-isomer.[4]

Table 1: Key IR Absorption Bands for Cis- and Trans-Bis(glycinato)copper(II) Monohydrate

| Functional Group | Vibration Mode | cis-Isomer (cm⁻¹) | trans-Isomer (cm⁻¹) | Reference(s) |

| N-H | Stretching | 3356 - 3250 | 3320 - 3260 | [5] |

| C=O (coordinated) | Stretching | ~1578 | Not specified | [4][5] |

| C-O | Stretching | ~1408 | Not specified | [4][5] |

| Cu-N | Stretching | ~486 | Not specified | [5] |

| O-H (crystal water) | Stretching | ~3464 | Not specified | [5] |

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and instrumentation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the d-d electronic transitions of the copper(II) ion in the complex. The position of the maximum absorption wavelength (λmax) is sensitive to the coordination environment and geometry of the complex.

Table 2: UV-Vis Absorption Data for Bis(glycinato)copper(II) Complexes in Aqueous Solution

| Complex Species | λmax (nm) | Molar Absorptivity (ε) | Reference(s) |

| [Cu(gly)]⁺ | Not specified | Not specified | [6][7] |

| [Cu(gly)₂] | ~620 | Not specified | [8] |

| Cu²⁺(aq) | ~810 | Not specified | [9] |

Note: The UV-Vis spectrum of copper(II) glycinate solutions can be complex due to the presence of multiple species in equilibrium.[6][7]

Experimental Protocols

The following sections detail the methodologies for the synthesis of bis(glycinato)copper(II) and the acquisition of its IR and UV-Vis spectra.

Synthesis of Bis(glycinato)copper(II)

The synthesis of bis(glycinato)copper(II) typically yields the cis-isomer, which can then be converted to the trans-isomer through thermal isomerization.[1][10]

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate:

-

Dissolve copper(II) acetate in hot water.[11]

-

Add an equimolar amount of glycine dissolved in hot water to the copper(II) acetate solution.[11]

-

Heat the resulting mixture, and then allow it to cool to facilitate the crystallization of the product.[11]

-

Filter the blue, needle-like crystals, wash with ethanol and ether, and air dry.[11]

Thermal Isomerization to trans-Bis(glycinato)copper(II):

-

Heat the cis-isomer in an oven at a controlled temperature (e.g., 180 °C) for a specified duration.[10]

-

The color of the complex will change from blue to a more violet-blue, indicating the conversion to the trans-isomer.[10]

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the solid sample as a KBr pellet or a Nujol mull.[12][13] For the KBr pellet method, grind a small amount of the sample with dry potassium bromide and press it into a transparent disk. For the Nujol mull method, grind the sample with a drop of Nujol oil to form a paste and place it between two salt plates (e.g., KBr or NaCl).[13]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.[4][14] Record a background spectrum of the empty sample holder or the salt plates with Nujol.

-

Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and record the spectrum over the desired range (typically 4000-400 cm⁻¹).[15]

-

Data Analysis: Identify the characteristic absorption bands and compare them to known values for the cis- and trans-isomers.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

-

Sample Preparation: Prepare solutions of the copper(II) glycinate complex in a suitable solvent, typically deionized water, at a known concentration.[16][17]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[16][17] Fill a cuvette with the solvent to be used as a blank and place it in the reference beam path.

-

Data Acquisition: Fill a matched cuvette with the sample solution and place it in the sample beam path. Scan the absorbance of the sample over the desired wavelength range (e.g., 400-900 nm).[16][17]

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.[16]

Visualizations

Synthesis and Isomerization Workflow

The following diagram illustrates the experimental workflow for the synthesis of cis-bis(glycinato)copper(II) and its subsequent thermal isomerization to the trans-isomer.

Caption: Workflow for the synthesis of cis-bis(glycinato)copper(II) and its thermal isomerization.

Structural Relationship of Isomers

This diagram illustrates the structural difference and the isomerization process between the cis and trans forms of bis(glycinato)copper(II).

Caption: Structural relationship and isomerization of bis(glycinato)copper(II).

References

- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. IR spectra interpretation of bis-glycinato copper (II) - My little chemistry [mylittlechemistry.weebly.com]

- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 6. Complexation between Copper(II) and Glycine in Aqueous Acid Solutions by Window Factor Analysis of Visible Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Figure 1. IR Spectra of cis-bis(glycenato)copper (II) monohydrate complex: (Measured in ALPHA Bruker PlatinumATR FTIR spectrophotometer) : Assessment of Greenness of Various Routes of Synthesis of cis and trans Isomers of Bis(glycinato)copper(II) Monohydrate: An Undergraduate Chemistry Experiment : Science and Education Publishing [pubs.sciepub.com]

- 15. pjsir.org [pjsir.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. kbcc.cuny.edu [kbcc.cuny.edu]

A Technical Guide to Bis(glycinato)copper(II): Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(glycinato)copper(II), with the chemical formula C4H8CuN2O4, is a coordination complex of significant interest due to its well-defined structure, accessible synthesis, and relevance in biological systems as a source of copper. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for the synthesis and characterization of its isomers, and a discussion of its potential applications, particularly in the context of drug development and as a pharmaceutical intermediate.

Introduction

Bis(glycinato)copper(II), also known as copper(II) glycinate, is a metal complex where a central copper ion is chelated by two glycinate ligands.[1] The glycinate anion (NH2CH2COO⁻), being a bidentate ligand, forms two coordination bonds with the copper(II) ion through its nitrogen and oxygen atoms, resulting in a stable five-membered ring structure.[2] This chelation enhances the bioavailability of copper, making it a subject of study for nutritional supplements and potential therapeutic applications.[3] The complex exists as two geometric isomers, cis and trans, which can be selectively synthesized and interconverted.[4]

Molecular Properties and Characterization

The fundamental properties of bis(glycinato)copper(II) are summarized in the table below. The compound can exist in both anhydrous and monohydrated forms.[2]

| Property | Value | Reference(s) |

| Chemical Formula | C4H8CuN2O4 | [5] |

| Molecular Weight | 211.66 g/mol | [5][6] |

| IUPAC Name | bis(glycinato)copper(II) | [2] |

| Synonyms | Copper(II) glycinate, Cupric glycinate | [3][7] |

| CAS Number | 13479-54-4 (anhydrous) | [2] |

| Appearance | Blue to dark blue solid | [8] |

| Isomerism | Exists as cis and trans geometric isomers. | [2] |

Isomer Characterization

The cis and trans isomers of bis(glycinato)copper(II) can be distinguished by their physical properties and spectroscopic data, particularly infrared (IR) spectroscopy.[2] The trans isomer, having a higher degree of symmetry, generally exhibits fewer IR bands in the fingerprint region compared to the cis isomer.[7] Specifically, the ν(Cu-N) vibrations can be indicative: the cis isomer shows two bands (asymmetric and symmetric) while the trans isomer shows only one.[7]

Experimental Protocols

Synthesis of cis-Bis(glycinato)copper(II) Monohydrate

This protocol describes the synthesis of the kinetically favored cis isomer.[5]

Materials:

-

Copper(II) acetate monohydrate (Cu(CH3COO)2·H2O)

-

Glycine (NH2CH2COOH)

-

Deionized water

-

95% Ethanol

Procedure:

-

Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water.

-

Add 25 mL of hot 95% ethanol to the copper(II) acetate solution and maintain the temperature around 70°C.[4]

-

In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.

-

Add the hot glycine solution to the hot copper(II) acetate solution with stirring.

-

Cool the resulting solution in an ice bath to precipitate needle-like crystals of cis-bis(glycinato)copper(II) monohydrate.[1]

-

Collect the crystals by filtration, wash with small portions of ethanol, and air dry.[1]

Synthesis of trans-Bis(glycinato)copper(II)

The thermodynamically more stable trans isomer can be obtained through the isomerization of the cis form.[9]

Materials:

-

cis-Bis(glycinato)copper(II) monohydrate

-

Glycine

-

Deionized water

Procedure:

-

Place approximately 1.5 g of the prepared cis-isomer and 1.0 g of glycine into a round-bottom flask.[10]

-

Add 10 mL of deionized water to the flask.

-

Heat the suspension under reflux for one hour. The cis isomer will initially dissolve and then the trans isomer will precipitate.[10]

-

Filter the hot mixture to collect the crystals of trans-bis(glycinato)copper(II).

-

Wash the product with deionized water and air dry.

Role in Drug Development and Biological Systems

While bis(glycinato)copper(II) is primarily utilized as a nutritional supplement, the broader context of copper's role in biological systems and the use of copper-binding compounds in medicine are highly relevant to drug development professionals.[11][12] Copper is an essential trace element that serves as a cofactor for numerous enzymes involved in critical cellular processes.[13] However, dysregulation of copper homeostasis is implicated in various diseases, including cancer and neurodegenerative disorders.[3]

Copper chelators and copper complexes have been investigated as potential therapeutic agents.[14] For instance, copper is known to be a modulator of several cell signaling pathways, including the MAPK and TGF-β pathways.[14][15] The ability of copper ions to influence these pathways has led to the exploration of copper-based drugs for cancer therapy.[16]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of bis(glycinato)copper(II) isomers and a conceptual representation of copper's involvement in a key signaling pathway.

Caption: Workflow for the synthesis of cis-bis(glycinato)copper(II) monohydrate.

Caption: Experimental workflow for the isomerization of cis to trans-bis(glycinato)copper(II).

Caption: Conceptual overview of copper's role in the MAPK signaling pathway.

Conclusion

Bis(glycinato)copper(II) is a well-characterized coordination complex with straightforward and reproducible synthetic routes for its geometric isomers. Its primary application lies in nutritional supplementation, owing to the enhanced bioavailability of chelated copper. For professionals in drug development, an understanding of this compound and the broader role of copper in biological signaling pathways can inform the design of novel metallodrugs and therapeutic strategies that target copper-dependent cellular processes. The experimental protocols provided herein offer a practical foundation for the synthesis and study of this compound in a research setting.

References

- 1. sciepub.com [sciepub.com]

- 2. Copper(II) glycinate - Wikipedia [en.wikipedia.org]

- 3. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 5. murov.info [murov.info]

- 6. New Roles for Copper Metabolism in Cell Proliferation, Signaling, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 8. Copper Glycinate – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mechanical study of a copper dietary supplement, copper glycinate hydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Copper Glycinate CAS 13479-54-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 13. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion [mdpi.com]

- 15. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 16. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Biology and Chemistry: A Technical Guide to the Discovery and History of Copper Amino Acid Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of copper amino acid complexes sits at the fascinating intersection of inorganic chemistry and biological science. These coordination compounds, formed between the essential trace element copper and the fundamental building blocks of life, amino acids, have garnered significant attention for their diverse and vital roles in physiological processes and their potential as therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that has shaped our understanding of copper amino acid complexes. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate further investigation and innovation in this field.

A Historical Journey: From Early Observations to Targeted Therapeutics

The recognition of the biological importance of copper dates back to the early 20th century, but the specific understanding of its interaction with amino acids to form stable, biologically active complexes is a more recent development.

One of the earliest and most well-documented discoveries in this field is the copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu). In the 1970s, Dr. Loren Pickart isolated GHK-Cu from human plasma, initially identifying it as a growth factor for liver cells.[1][2][3][4][5] His research revealed that levels of this peptide decline with age, suggesting a role in the aging process.[2] Subsequent studies by Pickart and others demonstrated GHK-Cu's involvement in a wide range of physiological processes, including wound healing, collagen and elastin synthesis, and tissue regeneration.[1][3][5] These findings laid the groundwork for its use in cosmetic and therapeutic applications for skin conditions.[1][3]

Parallel to the discovery of specific peptide complexes like GHK-Cu, the fundamental coordination chemistry of copper with individual amino acids was being extensively studied. The formation of bis(glycinato)copper(II) hydrate was first reported in 1841, with a second isomeric form discovered in 1890, representing some of the earliest characterized geometric isomers of metal-amino acid complexes.[6] These foundational studies were crucial in understanding the basic principles of how copper ions bind to amino acids, typically forming chelate structures involving the amino and carboxylate groups.[7][8]

The advancement of analytical techniques in the mid to late 20th century allowed for more precise characterization of these complexes. Spectroscopic methods like Infrared (IR) and UV-Visible spectroscopy became instrumental in confirming the coordination of amino and carboxyl groups to the copper center.[7][8][9] X-ray diffraction has provided definitive structural information, confirming the crystal forms of these complexes.[7]

In recent decades, research has expanded to explore the therapeutic potential of a wide range of copper amino acid complexes in areas beyond dermatology. These complexes are being investigated for their anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][10][11][12][13][14] The ability of these complexes to modulate copper homeostasis and influence cellular processes has opened new avenues for drug development in neurodegenerative diseases and oncology.[2][13][15]

Quantitative Analysis of Complex Stability

The stability of copper amino acid complexes is a critical parameter that influences their biological activity and bioavailability. The stability constant (log β) quantifies the equilibrium of the complex formation in solution. Below is a summary of experimentally determined stability constants for various copper(II)-amino acid complexes.

| Amino Acid | log β₁₁₀ (Mono-complex) | log β₁₂₀ (Bis-complex) | Reference(s) |

| Glycine | 8.1 - 8.6 | 15.0 - 15.6 | [16] |

| DL-Alanine | 8.1 - 8.3 | 15.1 - 15.4 | [17] |

| DL-Valine | 8.1 - 8.2 | 15.2 - 15.3 | [17] |

| L-Leucine | 8.0 - 8.1 | 15.1 - 15.2 | [17] |

| L-Asparagine | 7.7 - 7.9 | 14.5 - 14.7 | [17] |

| L-Glutamine | 7.8 - 8.0 | 14.7 - 14.9 | [17] |

| L-Histidine | 10.2 | 18.1 | [18] |

| L-Tryptophan | - | - | [19] |

| L-Lysine | - | - | [19] |

| L-Serine | 7.8 - 7.9 | 14.6 - 14.8 | [18] |

| L-Phenylalanine | 7.9 | 15.0 | [8] |

| L-Tyrosine | - | - | [19] |

| Methionine | - | - | [8][20] |

Note: Stability constants can vary depending on experimental conditions such as temperature, ionic strength, and solvent composition.[17]

Key Experimental Protocols

The synthesis and characterization of copper amino acid complexes are fundamental to their study. The following sections detail common experimental methodologies.

Synthesis of Copper(II)-Amino Acid Complexes

A general and straightforward method for the synthesis of copper(II)-amino acid complexes involves the reaction of a copper(II) salt with the desired amino acid in an aqueous or aqueous-ethanolic solution.

Example Protocol: Synthesis of bis(glycinato)copper(II) monohydrate [6][21]

-

Materials: Copper(II) acetate monohydrate, Glycine, Ethanol, Deionized water.

-

Procedure:

-

Dissolve 0.01 mole of copper(II) acetate monohydrate in 25 cm³ of hot deionized water.

-

Add 25 cm³ of hot ethanol to the copper solution and maintain the temperature.

-

Dissolve 0.02 mole of glycine in 25 cm³ of hot deionized water.

-

Mix the hot solutions of copper(II) acetate and glycine.

-

Cool the resulting solution in an ice bath to facilitate precipitation.

-

Collect the needle-like precipitate (the cis-isomer) by filtration.

-

The filtrate can be used to obtain the trans-isomer by slow evaporation.

-

Alternative Microwave-Assisted Synthesis [12]

Microwave irradiation offers a rapid and efficient alternative for synthesizing these complexes, often reducing reaction times from hours to minutes.[12]

-

Apparatus: Microwave reactor.

-

General Procedure: A solution of the amino acid and a copper(II) salt in a suitable solvent is subjected to microwave irradiation at a controlled temperature and time. This method often leads to higher yields and purity.[12]

Characterization Techniques

A combination of analytical methods is employed to confirm the structure and purity of the synthesized complexes.

-

Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula.[9]

-

Infrared (IR) Spectroscopy: Identifies the coordination of the amino and carboxylate groups to the copper ion by observing shifts in their characteristic vibrational frequencies.[7][8][9]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the d-d electronic transitions of the copper(II) ion in the complex, which is indicative of the coordination environment.[7][9]

-

X-ray Diffraction: Determines the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive structural information.[7]

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and determine the presence of coordinated or lattice water molecules.[9]

-

Potentiometric Titration: A common method to determine the stability constants of the complexes in solution by monitoring pH changes upon titration.[6][17]

Visualizing Key Processes and Concepts

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and conceptual relationships.

Caption: Workflow for the synthesis and characterization of copper amino acid complexes.

Caption: Key biological roles of the GHK-Cu peptide complex.

Future Directions and Therapeutic Potential

The historical and ongoing research into copper amino acid complexes highlights their significant therapeutic potential. Their ability to deliver copper to tissues, modulate enzymatic activity, and influence signaling pathways makes them attractive candidates for drug development.[13][14][15]

Current research is focused on designing novel complexes with enhanced stability, targeted delivery, and specific biological activities.[10][22][23] The exploration of their anticancer properties, for instance, involves understanding their mechanisms of inducing apoptosis and inhibiting tumor growth.[10][11][14] In neurodegenerative diseases, the focus is on their potential to restore copper balance and mitigate oxidative stress.[2][13][18]

The foundation laid by early discoveries, coupled with modern analytical and synthetic techniques, continues to drive innovation in this field. A thorough understanding of the fundamental chemistry and history of copper amino acid complexes is essential for any researcher or professional seeking to harness their therapeutic potential.

References

- 1. peptideswiki.org [peptideswiki.org]

- 2. peptidesciences.com [peptidesciences.com]

- 3. mythosmen.com [mythosmen.com]

- 4. polarispeptides.com [polarispeptides.com]

- 5. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Synthesis, characterization and biological activity of novel copper complexes containing a β-carboline derivative and amino acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Copper complexes as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Toxicity of copper (II) metal complexes with amino acids ligands: A study of activity in Aedes aegypti larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 22. researchgate.net [researchgate.net]

- 23. pure.york.ac.uk [pure.york.ac.uk]

The Role of Bis(amino acidato)copper(II) Compounds in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(amino acidato)copper(II) complexes, detailing their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development, offering structured data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction

Copper is an essential trace element vital for numerous physiological processes, acting as a cofactor for enzymes involved in redox reactions, cellular respiration, and antioxidant defense.[1] The coordination of copper(II) ions with amino acids results in the formation of bis(amino acidato)copper(II) complexes, which are physiologically significant species found in biological fluids like blood plasma.[1] These complexes have garnered considerable interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and enzyme-mimicking activities.[2][3] Their biological effects are often attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), and interact with biomolecules such as DNA and proteins.[4][5][6] This guide explores the synthesis, characterization, and diverse biological applications of these promising compounds.

Synthesis and Characterization

Bis(amino acidato)copper(II) complexes are typically synthesized by reacting a copper(II) salt, such as copper(II) acetate monohydrate or copper(II) sulfate pentahydrate, with a specific amino acid in an aqueous or aqueous-ethanolic solution.[7][8][9] The reaction often yields geometric isomers, namely cis and trans forms, which can be separated based on their differential solubility and stability.[7][9] The cis isomer is generally the kinetically favored product, while the trans isomer is the thermodynamically more stable form and can be obtained by heating the cis isomer.[7][10]

Characterization of these complexes is performed using various spectroscopic and analytical techniques, including:

-

Infrared (IR) Spectroscopy: To confirm the coordination of the amino and carboxylate groups of the amino acid to the copper ion.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination environment of the copper(II) center.

-

X-ray Crystallography: To determine the precise three-dimensional molecular structure and confirm the isomeric form.

Biological Activities and Mechanisms of Action

Bis(amino acidato)copper(II) complexes exhibit a range of biological activities, with their anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of copper complexes against various human cancer cell lines.[11][12] The anticancer activity often surpasses that of the widely used chemotherapeutic drug, cisplatin.[11] The primary mechanism of action involves the induction of apoptosis (programmed cell death) through multiple, often interconnected, signaling pathways.[2][4]

Mechanism of Action: Induction of Apoptosis

The prevailing mechanism for the anticancer activity of these copper complexes is the generation of intracellular Reactive Oxygen Species (ROS), such as superoxide radicals (O₂•⁻) and hydroxyl radicals (HO•).[4][5][6] This process is initiated by the reduction of Cu(II) to Cu(I), which then catalyzes Fenton-like reactions, leading to a state of oxidative stress.[1]

Elevated ROS levels trigger the intrinsic apoptotic pathway :

-

Mitochondrial Dysfunction: Oxidative stress leads to the depolarization of the mitochondrial membrane.[13]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[14]

-

Apoptosome Formation and Caspase Activation: Cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.[13][15]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[13]

-

Apoptosis: These executioner caspases orchestrate the systematic dismantling of the cell, leading to apoptosis.[16]